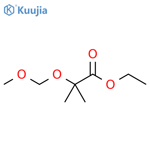

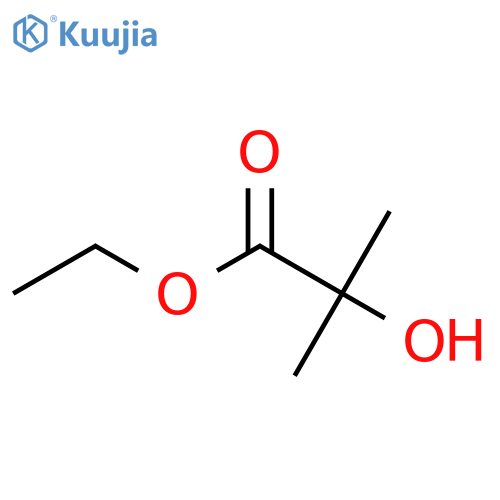

Cas no 80-55-7 (Ethyl 2-hydroxyisobutyrate)

Ethyl 2-hydroxyisobutyrate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 2-hydroxyisobutyrate

- Ethyl 2-hydroxy-2-methylpropionate~Ethyl 2-methyllactate~2-Hydroxyisobutyric acid ethyl ester

- Ethyl 2-methyllactate

- 2-Hydroxyisobutyric Acid Ethyl Ester

- Ethyl α-hydroxyisobutyrate

- Ethyl-2-Hydroxyisobutyrate

- ethyl 2-hydroxy-2-methylpropanoate

- Ethyl 2-hydroxy-2-methylpropionate

- Ethyl alpha-hydroxyisobutyrate

- 2-Methyllactic acid ethyl ester

- alpha (or beta) - Hydroxyisobutyric acid, ethyl ester

- SCHEMBL122175

- AI3-09122

- FT-0612617

- UNII-S1530MCV3X

- AKOS005255144

- LS-87486

- Methyllactic acid ethyl ester, 2-; (Ethyl 2-hydroxyisobutyrate)

- Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester

- 80-55-7

- D90826

- ethyl alpha-hydroxy-isobutyrate

- Ethyl alpha -hydroxyisobutyrate

- Ethyl .alpha.-hydroxyisobutyrate

- ethyl 2-hydroxy-2-methyl-propanoate

- NSC4667

- Q27288428

- BRN 0878308

- 4-03-00-00783 (Beilstein Handbook Reference)

- DTXSID4073885

- 2-hydroxy-2-methylpropionic acid ethyl ester

- NSC-4667

- LACTIC ACID, 2-METHYL-, ETHYL ESTER

- H0255

- EINECS 201-290-3

- STR06913

- S1530MCV3X

- NSC 4667

- 2-HYDROXY-2-METHYLPROPANOIC ACID ETHYL ESTER

- Ethyl alpha-hydroxyisobutyrate, 98%

- ETHYL 2-METHYL-2-HYDROXYPROPANOATE

- Ethyl 2-hydroxy-2-methylpropanoate #

- ethyl-alpha-hydroxyisobutyrate

- W-104228

- 2-hydroxy-2-methyl-propionic acid ethyl ester

- MFCD00004458

- Ethyl 2-hydroxyisobutanoate

- EN300-105389

- NS00038076

- Lactic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)

- α-Hydroxyisobutyric acid ethyl ester

- Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester (9CI)

- DB-056447

- DTXCID7048166

-

- MDL: MFCD00004458

- Renchi: 1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3

- Clave inchi: GFUIDHWFLMPAGY-UHFFFAOYSA-N

- Sonrisas: O=C(C(C)(C)O)OCC

- Brn: 878308

Atributos calculados

- Calidad precisa: 132.078644g/mol

- Carga superficial: 0

- XLogP3: 0.4

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 3

- Masa isotópica única: 132.078644g/mol

- Masa isotópica única: 132.078644g/mol

- Superficie del Polo topológico: 46.5Ų

- Recuento de átomos pesados: 9

- Complejidad: 107

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless or light yellow liquid with aromatic flavor.2. relative density (g/ml, 20/4 ℃)

- Denso: 0.965 g/mL at 25 °C(lit.)

- Punto de ebullición: 150°C(lit.)

- Punto de inflamación: Fahrenheit: 105.8 ° f

Celsius: 41 ° c - índice de refracción: n20/D 1.408(lit.)

- PSA: 46.53000

- Logp: 0.32040

- Disolución: It can be miscible with alcohol \ ether and other major organic solvents. It can dissolve nitrocellulose \ cellulose acetate, etc., but the dissolution speed is slow. The viscosity of the obtained solution is smaller than that of amyl acetate and larger than that of ethyl lactate. The solubility is similar to that of ethyl lactate

Ethyl 2-hydroxyisobutyrate Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H226,H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 3272 3/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 10-36/37/38

- Instrucciones de Seguridad: S26-S36-S16

- Rtecs:OD5672000

-

Señalización de mercancías peligrosas:

- Nivel de peligro:3

- Categoría de embalaje:III

- Términos de riesgo:R10; R36/38

- Condiciones de almacenamiento:The warehouse is ventilated and dry at low temperature, and stored separately from oxidant

- Período de Seguridad:3

- Grupo de embalaje:III

Ethyl 2-hydroxyisobutyrate Datos Aduaneros

- Código HS:29181980

- Datos Aduaneros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl 2-hydroxyisobutyrate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 024843-1g |

Ethyl 2-hydroxyisobutyrate |

80-55-7 | 98% | 1g |

£10.00 | 2022-03-01 | |

| Enamine | EN300-105389-0.1g |

ethyl 2-hydroxy-2-methylpropanoate |

80-55-7 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-105389-0.05g |

ethyl 2-hydroxy-2-methylpropanoate |

80-55-7 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0255-25G |

Ethyl 2-Hydroxyisobutyrate |

80-55-7 | >98.0%(GC) | 25g |

¥390.00 | 2024-04-15 | |

| TRC | E937898-10g |

Ethyl 2-Hydroxyisobutyrate |

80-55-7 | 10g |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026196-500g |

Ethyl 2-hydroxyisobutyrate |

80-55-7 | 98% | 500g |

¥3857 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026196-100g |

Ethyl 2-hydroxyisobutyrate |

80-55-7 | 98% | 100g |

¥938 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23630-500g |

Ethyl 2-Hydroxyisobutyrate |

80-55-7 | 98% | 500g |

¥3858.0 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0255-25g |

Ethyl 2-hydroxyisobutyrate |

80-55-7 | 98.0%(GC) | 25g |

¥380.0 | 2022-05-30 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-235030-25 g |

Ethyl α-hydroxyisobutyrate, |

80-55-7 | 25g |

¥211.00 | 2023-07-11 |

Ethyl 2-hydroxyisobutyrate Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 4 h, -84 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; 1 h, rt

Métodos de producción 3

1.2 Reagents: Sulfuric acid Solvents: Water ; acidified, 70 °C

2.1 Reagents: Sulfuric acid Solvents: Ethanol

Métodos de producción 4

Métodos de producción 5

Métodos de producción 6

Métodos de producción 7

1.2 Reagents: Sulfuric acid Solvents: Water ; acidified, 70 °C

2.1 Reagents: Sulfuric acid Solvents: Ethanol

Métodos de producción 8

Métodos de producción 9

Métodos de producción 10

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 20 min, 0 °C; 4 h, rt

Métodos de producción 11

2.1 Reagents: Sulfuric acid

Métodos de producción 12

Ethyl 2-hydroxyisobutyrate Raw materials

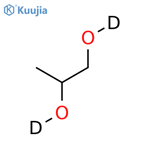

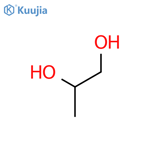

- (±)-1,2-Propanediol

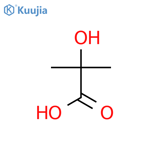

- 2-Hydroxyisobutyric acid

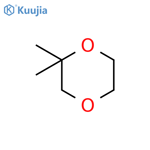

- 1,4-Dioxane, 2,2-dimethyl-

- Propanoic acid, 2-(methoxymethoxy)-2-methyl-, ethyl ester

- (±)-1,2-Propanediol-(OD)2

- Ethyl 2-(methoxymethoxy)propanoate

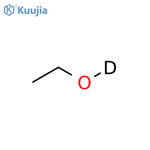

- Ethanol-d

Ethyl 2-hydroxyisobutyrate Preparation Products

Ethyl 2-hydroxyisobutyrate Literatura relevante

-

Ying Li,Ting Cui,Yaxin Wang,Xizhen Ge RSC Adv. 2018 8 41966

-

Malcolm H. Chisholm,Ewan E. Delbridge,Judith C. Gallucci New J. Chem. 2004 28 145

-

3. Conductimetric studies in ketonic solvents. Part IV. Various electrolyte parameters in wetted ketonesS. R. C. Hughes,S. H. White J. Chem. Soc. A 1966 1216

-

4. Alkaloids of Catha edulis. Part 3. Structures of cathedulins K1, K2, K6, and K15; new Macrolide-bridged polyesters of euonyminolLeslie Crombie,W. Mary L. Crombie,Donald A. Whiting,Kalman Szendrei J. Chem. Soc. Perkin Trans. 1 1979 2976

-

Vagulejan Balasanthiran,Malcolm H. Chisholm,Kittisak Choojun,Christopher B. Durr Dalton Trans. 2014 43 2781

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno alcoholes terciarios

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Alcoholes y poliolos alcoholes terciarios

80-55-7 (Ethyl 2-hydroxyisobutyrate) Productos relacionados

- 68166-83-6((R)-tert-Butyl 2-hydroxypropanoate)

- 90-80-2(D-(+)-Glucono-1,5-lactone)

- 61597-96-4((+)-isobutyl D-lactate)

- 77-93-0(Triethyl citrate)

- 87-91-2((+)-Diethyl L-tartrate)

- 13650-70-9(Tert-Butyl (S)-(-)-lactate)

- 15805-98-8(2-(acetyloxy)-2-methylpropanoic acid)

- 585-24-0(2-methylpropyl 2-hydroxypropanoate)

- 2110-78-3(Methyl 2-Hydroxy-2-methylpropanoate)

- 36293-63-7(Propanoic acid,2-hydroxy-2-methyl-, 1,1-dimethylethyl ester)